molecular formula C12H7BrN2 B1281622 2-Bromo-1,10-phenanthroline CAS No. 22426-14-8

2-Bromo-1,10-phenanthroline

Cat. No. B1281622
CAS RN: 22426-14-8
M. Wt: 259.1 g/mol
InChI Key: ZRJUDAZGVGIDLP-UHFFFAOYSA-N
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Description

2-Bromo-1,10-phenanthroline (2-Br-1,10-phen) is an organic compound that is widely used in synthetic chemistry, medicinal chemistry and biochemistry. It is a versatile reagent that can be used for a variety of reactions, including oxidation, reduction, cyclization, amination, and condensation. It is also used as a catalyst in the synthesis of organic compounds. 2-Br-1,10-phen is a colorless solid with a melting point of 110-112 °C, and is soluble in most organic solvents.

Scientific Research Applications

Synthesis and Crystal Structure Studies

2-Bromo-1,10-phenanthroline has been utilized in the synthesis of new complexes and the study of their crystal structures. For instance, complexes like bromo(1,10-phenanthroline-N,N′)tris(2-cyanoethyl)phosphinocopper(I) have been synthesized, displaying interesting crystal structures and properties (Al-Fayez et al., 2007). Another study focused on the synthesis of symmetric dibromides of 1,10-phenanthroline, revealing insights into molecular structures and interactions (Saitoh et al., 1997).

Electrochemical Applications

In electrochemistry, this compound has been used to develop a random assembly of microelectrodes. This was achieved by the electrochemical reduction of 5-bromo-1,10-phenanthroline, demonstrating significant advancements in electrode design and functionality (Valencia et al., 2014).

Photophysical and Biological Studies

Research on photophysical properties has been conducted using this compound. A study on pyrrole-containing bromo Re(I) complex with 1,10-phenanthroline demonstrated insights into the effect of pyrrole moiety on photophysical properties, advancing the understanding of luminescence and molecular orbital interactions (Si et al., 2009). Additionally, derivatives of 1,10-phenanthroline, including bromine compounds, have shown potential antitumoral activity, highlighting their importance in medicinal chemistry (Dumitrascu et al., 2009).

Environmental and Material Science

In environmental science, 5-Bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthrolin has been synthesized and evaluated for the selective removal of strontium and cobalt from aqueous solutions, demonstrating its utility in radionuclide remediation (Jang et al., 2019).

Novel Synthesis Approaches

A new approach to the 1,10-phenanthroline core involving this compound has been developed. This approach is significant for constructing the phenanthroline scaffold from pyridine rings, offering a new synthesis route for this important chemical structure (Chelucci et al., 2007).

Safety and Hazards

2-Bromo-1,10-phenanthroline is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Biochemical Analysis

Biochemical Properties

2-Bromo-1,10-phenanthroline plays a significant role in biochemical reactions, particularly in the inhibition of metallopeptidases. It interacts with enzymes such as carboxypeptidase A by chelating the metal ion required for catalytic activity, thereby rendering the enzyme inactive . This compound also forms complexes with various metal ions, which can be utilized in coordination chemistry and catalysis .

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by inhibiting metallopeptidases, which are crucial for protein degradation and processing . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the removal of zinc ions from metallopeptidases by this compound can lead to the accumulation of inactive apoenzymes, disrupting normal cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the chelation of metal ions. By binding to the active site of metallopeptidases, it removes the essential metal ion, such as zinc, required for enzymatic activity . This results in the formation of an inactive enzyme complex, thereby inhibiting the enzyme’s function. Additionally, this compound can form coordination complexes with other metal ions, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions . Long-term studies have shown that the inhibition of metallopeptidases by this compound can lead to sustained changes in cellular function, including altered protein processing and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits metallopeptidases without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve effective enzyme inhibition without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metallopeptidases and other metal-dependent enzymes . It can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels and overall metabolic balance . The compound’s ability to chelate metal ions also plays a role in its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function . The compound’s ability to form stable complexes with metal ions also contributes to its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The ability of this compound to chelate metal ions also plays a role in its subcellular localization and activity .

properties

IUPAC Name

2-bromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJUDAZGVGIDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310088
Record name 2-Bromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22426-14-8
Record name 2-Bromo-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22426-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a stream of argon, to compound (2) (10 g; 47.6 mmol), phosphorus pentabromide (28 g; 65 mmol) and phosphorus oxybromide (50 g; 174 mmol) were added at room temperature. The reaction temperature was raised to 80° C. and the reaction mixture was stirred for 6 hours. The reaction mixture was cooled in an ice bath, and then poured into ice water. Concentrated aqueous ammonia was added thereto and the resulting mixture was made alkaline. The reaction mixture was extracted with chloroform, and the organic layer thus obtained was washed with water, dried over sodium sulfate, and then evaporated under reduced pressure. The resulting residue was separated and purified by silica gel column chromatography (SiO2, 250 g) (toluene/ethyl acetate=5/1 to 3/1 to 1/1 to ethyl acetate), to give 6.9 g (yield: 94%) of the title compound (7).
Quantity
10 g
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reactant
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28 g
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50 g
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reactant
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of the 2-bromo-1,10-phenanthroline – 1,4-diiodotetrafluorobenzene cocrystal?

A1: The study elucidated the crystal structure of the cocrystal formed by this compound and 1,4-diiodotetrafluorobenzene, revealing key details about its molecular packing and intermolecular interactions. The research identified the presence of halogen bonds within the crystal structure []. This information is crucial for understanding the solid-state properties of these types of materials and can be valuable in fields like materials science and crystal engineering.

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